5-(3-aminothieno[2,3-b]pyridin-2-yl)-4-(4-fluorophenyl)-4H-1,2,4-triazole-3-thiol
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Description
5-(3-aminothieno[2,3-b]pyridin-2-yl)-4-(4-fluorophenyl)-4H-1,2,4-triazole-3-thiol is a useful research compound. Its molecular formula is C15H10FN5S2 and its molecular weight is 343.4 g/mol. The purity is usually 95%.
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Scientific Research Applications
Antimicrobial Applications
5-(3-aminothieno[2,3-b]pyridin-2-yl)-4-(4-fluorophenyl)-4H-1,2,4-triazole-3-thiol and its derivatives have shown significant antimicrobial activity. One study synthesized various 1,2,4-triazole derivatives starting from isonicotinic acid hydrazide and found that these compounds exhibited good or moderate antimicrobial activity against a range of microbes. The study highlighted the potential of these compounds in developing new antimicrobial agents (Bayrak et al., 2009). Another study focused on the synthesis of triazoles, their Mannich and Schiff bases, and confirmed their antimicrobial properties, further underlining the relevance of these compounds in medicinal chemistry (Bayrak et al., 2009).
Corrosion Inhibition
Apart from their biological applications, these compounds also show promise in industrial applications. Schiff's bases of pyridyl substituted triazoles were investigated for their corrosion inhibitory properties on mild steel in hydrochloric acid solution, showing high efficiency and potential for use in corrosion protection (Ansari et al., 2014).
Anti-inflammatory Activity
Derivatives of this compound have also been synthesized and evaluated for their anti-inflammatory activity. A particular study synthesized pyridin-3/4-yl-thiazolo[3,2-b][1,2,4]triazole derivatives and found that some of these compounds exhibited good anti-inflammatory properties, demonstrating the compound's potential in the development of anti-inflammatory drugs (Toma et al., 2017).
Properties
IUPAC Name |
3-(3-aminothieno[2,3-b]pyridin-2-yl)-4-(4-fluorophenyl)-1H-1,2,4-triazole-5-thione |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H10FN5S2/c16-8-3-5-9(6-4-8)21-13(19-20-15(21)22)12-11(17)10-2-1-7-18-14(10)23-12/h1-7H,17H2,(H,20,22) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AZDVPPXYIJMMMR-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(N=C1)SC(=C2N)C3=NNC(=S)N3C4=CC=C(C=C4)F |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H10FN5S2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
343.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.